molecular formula C16H22O10S B078048 1-Thio-beta-D-glucose pentaacetate CAS No. 13639-50-4

1-Thio-beta-D-glucose pentaacetate

Cat. No.: B078048
CAS No.: 13639-50-4
M. Wt: 406.4 g/mol
InChI Key: CFAJEDWNNGFOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thio-beta-D-glucose pentaacetate (CAS: 19879-84-6) is a synthetic carbohydrate derivative where one hydroxyl group in the glucose molecule is replaced by a thiol (-SH) group, and the remaining hydroxyls are acetylated. Its molecular formula is C₁₄H₂₀O₉S (MW: 364.37 g/mol) . The compound is synthesized through sequential acetylation of glucose using acetic anhydride and a catalyst (e.g., pyridine), followed by thiolation with thiourea under weakly acidic conditions . Characterization is performed via NMR, FT-IR, and mass spectrometry to confirm structure and purity. The thiol group enhances its reactivity, making it valuable in medicinal chemistry for drug development, particularly in antimicrobial and anticancer applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thio-beta-D-glucose pentaacetate can be synthesized through a multi-step process starting from D-glucose. The synthesis involves the protection of hydroxyl groups by acetylation, followed by the introduction of the thio group. A typical synthetic route includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

1-Thio-beta-D-glucose pentaacetate undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Inhibition of Glycosidases
    • 1-Thio-beta-D-glucose pentaacetate has been studied as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Research indicates that it can selectively inhibit both α- and β-glucosidases from various fungal sources, including Aspergillus oryzae and Penicillium canescens . This property is significant for developing antifungal agents or studying carbohydrate metabolism.
  • Building Block in Synthesis
    • It serves as a building block for synthesizing complex carbohydrates and glycosides. The presence of the thio group allows for unique synthetic pathways that are not possible with traditional glucosides . This application is crucial in the development of new glycosylation reactions and carbohydrate-based drugs.
  • Anti-Inflammatory Compounds
    • Research has shown that derivatives of 1-thio-beta-D-glucose can be used to synthesize aromatic glucosinolates, which exhibit anti-inflammatory properties . This application is particularly relevant in medicinal chemistry for developing therapeutic agents targeting inflammatory diseases.
  • Maillard Reaction Inhibition
    • It has been reported as an inhibitor of the Maillard reaction between glucose and amino acids, which is essential in food chemistry to prevent undesirable browning and flavor changes during food processing . This property can be utilized to improve food quality and shelf-life.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Glycosidase InhibitionSelective inhibition of α- and β-glucosidases from fungi
Synthetic Building BlockUsed in synthesizing complex carbohydrates and glycosides
Anti-Inflammatory SynthesisDerivatives used to create compounds with anti-inflammatory effects
Maillard Reaction InhibitionPrevents unwanted reactions in food chemistry

Case Studies

  • Glycosidase Inhibition Study
    • A study conducted by Samoshin et al. demonstrated the effectiveness of thio-β-D-glucosides, including this compound, as potent inhibitors against fungal glycosidases. The results showed significant selective inhibition, suggesting potential applications in antifungal drug development .
  • Synthesis of Anti-Inflammatory Agents
    • Research highlighted the synthesis of aromatic glucosinolates from 1-thio-beta-D-glucose derivatives, which exhibited promising anti-inflammatory activity in vitro. These findings support further exploration into their therapeutic potential against chronic inflammatory conditions .
  • Food Chemistry Application
    • An investigation into the Maillard reaction revealed that incorporating this compound could effectively inhibit browning reactions in food products, thereby enhancing their quality and extending shelf life .

Mechanism of Action

The mechanism of action of 1-Thio-beta-D-glucose pentaacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The thio group can interact with various enzymes, particularly glycosidases, altering their activity.

    Pathways Involved: The compound can participate in glycosylation reactions, affecting carbohydrate metabolism and signaling pathways. .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Beta-D-glucose pentaacetate

  • Structure : Five acetyl groups on glucose (C₁₆H₂₂O₁₁; MW: 390.34 g/mol) .
  • Biological Activity: Acts as a competitive inhibitor of flavin nitroreductase (FNO), with binding affinity 10-fold lower than frangulin A . Weakly hydrolyzed by carboxylesterase EaEst2 (activity < mannose pentaacetate) .
  • Applications : Key building block for oligosaccharide synthesis .

Hydrangenol 8-O-glucoside pentaacetate (HGP)

  • Structure : Glucoside derivative with five acetates .
  • Biological Activity: Non-competitive dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via hydrophobic interactions at the peripheral anionic site (PAS) .
  • Applications : Investigated for neurodegenerative disease therapy .

Frangulin A

  • Structure: Anthraquinone glycoside.
  • Biological Activity: Exhibits 100-fold higher FNO inhibition potency than beta-D-glucose pentaacetate due to faster recognition kinetics (kass) .

Mannose pentaacetate

  • Structure: Five acetyl groups on mannose.
  • Enzyme Interaction : Preferred substrate for EaEst2, with hydrolysis rates 5-fold higher than glucose pentaacetate, highlighting stereochemical specificity .

Beta-D-Fructose pentaacetate

  • Structure : Five acetyl groups on fructose.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Structural Features Enzyme Inhibition (IC₅₀/KD) Hydrolytic Activity (EaEst2) Applications
1-Thio-beta-D-glucose pentaacetate Thiol group, four acetates N/A Not studied Antimicrobial/anticancer
Beta-D-glucose pentaacetate Five acetates FNO: KD = 5.8 µM Weak activity Oligosaccharide synthesis
Hydrangenol 8-O-glucoside pentaacetate Glucoside core, five acetates AChE: IC₅₀ = 12 µM; BChE: IC₅₀ = 8 µM N/A Neurodegenerative research
Frangulin A Anthraquinone backbone FNO: IC₅₀ = 0.05 µM N/A High-potency inhibitor
Mannose pentaacetate Five acetates (mannose) N/A High activity Enzyme substrate profiling

Key Research Findings

Enzyme Inhibition Mechanisms: Beta-D-glucose pentaacetate competes with NADP+ for binding to FNO, while HGP binds non-competitively to PAS . Frangulin A’s superior inhibition arises from rapid association kinetics (kass = 1.2 × 10⁴ M⁻¹s⁻¹) .

Hydrolytic Specificity: EaEst2’s preference for mannose pentaacetate over glucose/galactose analogs underscores the impact of sugar stereochemistry .

Therapeutic Potential: this compound’s thiol group enables conjugation with drug carriers, enhancing targeted delivery . Fructose pentaacetate’s apoptosis induction highlights its role in cancer therapy .

Biological Activity

1-Thio-beta-D-glucose pentaacetate is a thioglycoside derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and the remaining hydroxyl groups are acetylated. This compound has garnered interest in scientific research due to its potential biological activities, including its role in biochemical reactions, its effects on insulin release, and its application in synthesizing complex molecules.

This compound has the molecular formula C16H22O11S and a molecular weight of 390.341 g/mol. It is soluble in chloroform and methanol but insoluble in water. The synthesis typically involves the acetylation of beta-D-glucose followed by the introduction of a thiol group at the anomeric position through nucleophilic substitution reactions facilitated by Lewis acids such as boron trifluoride diethyl etherate .

The primary biological activity of this compound is attributed to its ability to interact with various biomolecules through its thiol group. This interaction can lead to the formation of covalent bonds with cysteine residues in proteins, which may result in enzyme inhibition or activation .

Insulin Release Stimulation

Research indicates that this compound can stimulate insulin release from rat pancreatic islets. This property is particularly significant for understanding glucose metabolism and developing therapeutic agents for diabetes management .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, such as HeLa cells, with IC50 values reported at >250 µM. These findings suggest moderate anticancer properties, highlighting its potential as a chemotherapeutic agent .

Study on Glucosinolates

A notable study utilized this compound in the synthesis of aromatic glucosinolates, compounds known for their anti-inflammatory activity. This research underscores the compound's utility in developing bioactive molecules with therapeutic potential .

Multivalent Glycoclusters

Another investigation focused on synthesizing multivalent glycoclusters using this compound as a precursor. These glycoclusters were evaluated for their inhibitory effects on galectin-mediated processes, which are relevant in cancer biology and immune response modulation . The study confirmed that these compounds could serve as promising candidates for further biological evaluation.

Summary of Findings

Biological Activity Observations
Insulin Release Stimulates insulin secretion from pancreatic islets
Cytotoxicity Exhibits cytotoxic effects on HeLa cells (IC50 >250 µM)
Synthesis Applications Used in developing glucosinolates with anti-inflammatory properties
Multivalent Glycoclusters Potential inhibitors of galectin-mediated processes

Q & A

Basic Research Questions

Q. What is the mechanism of 1-Thio-beta-D-glucose pentaacetate’s cytotoxicity in cancer cells, and how can this be experimentally validated?

  • Answer : The compound induces cytotoxicity by targeting glucose oxidase (GOx), leading to the production of hydrogen sulfide (H2S) and hydrogen peroxide (H2O2). These reactive species disrupt mitochondrial membrane potential and inhibit cytochrome c oxidase, depleting cellular energy.

  • Methodology :
  • Enzyme inhibition assays : Measure GOx activity using spectrophotometric detection of H2O2 .
  • ROS detection : Use fluorescent probes like DCFDA for H2O2 and lead acetate for H2S .
  • JC-1 staining : Quantify mitochondrial membrane potential via flow cytometry .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

  • Answer : High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are commonly used.

  • Methodology :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water mobile phases .
  • GC : Derivatization with trimethylsilyl (TMS) reagents for volatility, coupled with flame ionization detection (FID) .
  • Validation : Assess sensitivity (LOD/LOQ), specificity (peak purity), and recovery rates in spiked samples .

Q. What in vitro models are appropriate for assessing the compound’s antidiabetic potential?

  • Answer : Pancreatic β-cell lines (e.g., INS-1, MIN6) are used to study insulin secretion.

  • Methodology :
  • Glucose-stimulated insulin secretion (GSIS) assays : Measure insulin via ELISA under varying glucose concentrations .
  • Calcium imaging : Use Fura-2 AM to track Ca<sup>2+</sup> flux, a key signal for insulin release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across studies?

  • Answer : Discrepancies may arise from cell line specificity, concentration ranges, or assay conditions.

  • Methodology :
  • Dose-response panels : Test across multiple cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .
  • Metabolomic profiling : Compare ATP levels, lactate production, and glutathione ratios to identify metabolic bottlenecks .
  • Transcriptomic analysis : RNA-seq to assess differential expression of glycolysis and apoptosis genes .

Q. What methodologies optimize the use of this compound as a glycosylation reagent?

  • Answer : The compound acts as a thioglycoside donor in glycosidic bond formation.

  • Methodology :
  • Activation : Use Lewis acids (e.g., BF3·OEt2) or N-iodosuccinimide (NIS) with triflic acid .
  • Monitoring : Thin-layer chromatography (TLC) with ceric ammonium molybdate staining .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients .

Q. How can the compound’s impact on PI3K/Akt/mTOR signaling in cancer be evaluated?

  • Answer : The compound inhibits this pathway, critical for cell survival and proliferation.

  • Methodology :
  • Western blotting : Quantify phosphorylated Akt (Ser473) and mTOR (Ser2448) .
  • Kinase assays : Use recombinant PI3K/Akt proteins with ATP-competitive probes .
  • siRNA knockdown : Validate pathway specificity by silencing PI3K or mTOR .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo applications?

  • Answer : Poor water solubility limits in vivo use.

  • Methodology :
  • Cyclodextrin complexes : Prepare inclusion complexes (e.g., with β-cyclodextrin) and assess solubility via phase-solubility studies .
  • Nanoencapsulation : Use liposomal or PLGA nanoparticles; characterize size (DLS) and encapsulation efficiency (HPLC) .

Q. How can anomeric purity and stability of the compound be determined under storage conditions?

  • Answer : Anomeric configuration (α/β) affects biological activity.

  • Methodology :
  • NMR spectroscopy : Analyze <sup>1</sup>H NMR peaks for anomeric protons (α: δ 6.33 ppm; β: δ 5.72 ppm) .
  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol eluents .
  • Stability studies : Store at 4°C, 25°C, and 40°C; monitor degradation via HPLC over 6 months .

Q. How does the compound modulate oxidative stress and antioxidant pathways?

  • Answer : It scavenges free radicals but may induce oxidative stress at high doses.

  • Methodology :
  • Antioxidant assays : Measure SOD, catalase (CAT), and glutathione peroxidase (GPx) activities .
  • Nrf2 pathway analysis : Use luciferase reporters or qPCR for Nrf2 target genes (e.g., HO-1, NQO1) .

Q. What experimental approaches validate the compound’s antiviral mechanisms against HIV/HCV?

  • Answer : It inhibits viral replication and entry.
  • Methodology :
  • Plaque reduction assays : Quantify viral titers in infected cells (e.g., Huh-7 for HCV) .
  • Pseudovirus entry assays : Use VSV-G pseudotyped HIV particles and luciferase reporters .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJEDWNNGFOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929370
Record name 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13639-50-4, 6806-56-0
Record name NSC409737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.